molecular formula C22H43FO2 B13335992 Ethyl 20-fluoroicosanoate

Ethyl 20-fluoroicosanoate

Cat. No.: B13335992
M. Wt: 358.6 g/mol
InChI Key: ZZTSOMJCGJAJQL-UHFFFAOYSA-N
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Description

Ethyl 20-fluoroicosanoate is a fluorinated derivative of eicosanoic acid (C20H40O2), where the terminal carbon (C20) is substituted with a fluorine atom, and the carboxylic acid group is esterified with ethanol. For instance, long-chain perfluorinated carboxylic acids (PFCAs), such as tricosafluorododecanoic acid, are classified as substances of very high concern (SVHC) due to persistence, bioaccumulation, and toxicity . This compound may act as a precursor to such compounds via hydrolysis, raising regulatory and environmental considerations.

Properties

Molecular Formula

C22H43FO2

Molecular Weight

358.6 g/mol

IUPAC Name

ethyl 20-fluoroicosanoate

InChI

InChI=1S/C22H43FO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3

InChI Key

ZZTSOMJCGJAJQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 20-fluoroicosanoate can be synthesized through several methods. One common approach involves the esterification of 20-fluoroicosanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 20-fluoroicosanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 20-fluoroicosanoic acid and ethanol.

    Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 20-fluoroicosanoic acid and ethanol.

    Reduction: 20-fluoroicosanol.

    Substitution: Various substituted icosanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 20-fluoroicosanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 20-fluoroicosanoate involves its interaction with various molecular targets. The fluoro group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in changes to metabolic pathways and cellular processes. The ester functional group allows for hydrolysis, releasing the active 20-fluoroicosanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl Eicosanoate (Non-Fluorinated Ester)

  • Structure : Lacks fluorine substitution at C20.
  • Physicochemical Properties: Lower hydrophobicity compared to fluorinated analogs. Higher water solubility (e.g., eicosanoic acid is insoluble in water ; esterification may slightly improve solubility). Melting point: ~60–70°C (estimated from eicosanoic acid’s solid state at room temperature ).
  • Stability: Prone to enzymatic hydrolysis, yielding eicosanoic acid and ethanol.
  • Regulatory Status: Not classified as hazardous .

20-Fluoroicosanoic Acid (Hydrolyzed Product)

  • Structure : Fluorine at C20; carboxylic acid group.
  • Environmental Impact: Likely persistent and bioaccumulative, akin to SVHC-listed PFCAs (e.g., pentacosafluorotridecanoic acid ).
  • Toxicity: Potential endocrine-disrupting effects inferred from PFAS toxicology .

Long-Chain PFCAs (e.g., Tricosafluorododecanoic Acid)

  • Regulatory Status : Identified as SVHCs under EU regulations .
  • Persistence : Resistant to environmental degradation; half-lives exceeding decades in water and soil.

Comparative Data Table

Property Ethyl 20-Fluoroicosanoate Ethyl Eicosanoate 20-Fluoroicosanoic Acid Tricosafluorododecanoic Acid
Molecular Formula C22H41FO2 C22H44O2 C20H39FO2 C12HF23O2
Molecular Weight ~356.5 (estimated) 340.6 ~328.5 (estimated) 614.1
Water Solubility Extremely low (fluorine effect) Low Very low Insoluble
Melting Point Higher than non-fluorinated ~60–70°C Solid at room temperature >100°C
Environmental Persistence High (fluorine stabilization) Moderate Very high Extremely high
Regulatory Status Potential SVHC precursor Non-hazardous Likely SVHC SVHC listed

Key Research Findings

Fluorine Impact: The C20 fluorine substitution in this compound significantly increases hydrophobicity and chemical stability compared to non-fluorinated esters, reducing biodegradability .

Hydrolysis Pathway: this compound hydrolyzes to 20-fluoroicosanoic acid, a compound structurally analogous to regulated PFCAs. This raises concerns about its role as a persistent environmental pollutant .

Regulatory Gaps : Current SVHC classifications focus on carboxylic acids rather than esters, suggesting a need for expanded regulatory frameworks to address precursor compounds .

Q & A

Optimizing sample preparation for this compound detection in biological fluids :

  • Solid-phase extraction (C18 cartridges) with methanol elution reduces matrix interference. For low-concentration samples, employ derivatization (e.g., BSTFA) to enhance GC-MS sensitivity. Method validation should include spike-recovery tests (80–120% acceptable range) .

Data Presentation and Ethical Considerations

  • Data Tables : Include raw and processed data (e.g., NMR chemical shifts, LC-MS peak areas) in appendices. Use ANOVA for statistical comparisons .
  • Ethical Compliance : Adhere to OECD guidelines for animal studies and disclose conflicts of interest (e.g., funding sources) per ITRC standards .

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